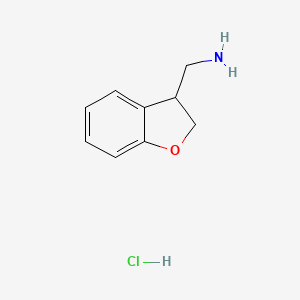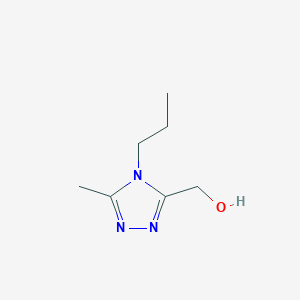
(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol
Vue d'ensemble
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their multidirectional biological activity and are used in various applications such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are also an integral part of a variety of drugs available in clinical therapy .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .
Molecular Structure Analysis
1,2,4-Triazoles have a high nitrogen content and are the most stable among the azoles. They are difficult to cleave and act as isosteres of amide, ester, and carboxylic acid .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions. For instance, they can be converted to the corresponding Schiff base by using 4-methoxybenzaldehyde .
Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally thermally stable compounds. For example, some 1,2,4-triazole derivatives have decomposition onset temperatures ranging from 147–228 °C .
Applications De Recherche Scientifique
Antimicrobial Applications
1,2,4-Triazoles, including derivatives like “(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol”, have been extensively studied for their antimicrobial properties . They are known to exhibit significant antibacterial activity, making them valuable in the development of new antibiotics to combat resistant strains of bacteria. The triazole ring can interact with enzymes and receptors in microbial cells, disrupting their function and leading to the death of the pathogen.
Anticancer Research
Triazole derivatives are also explored for their potential anticancer activities. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines . The ability to incorporate different substituents around the triazole core allows for the synthesis of novel molecules with targeted anticancer properties.
Agrochemical Development
The triazole ring is a common motif in agrochemicals due to its bioactivity. Derivatives like “(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol” can serve as potent antifungal agents, protecting crops from fungal pathogens and potentially acting as plant growth regulators .
Material Science
In material science, triazole derivatives are utilized for their ability to form stable complexes with metals. This makes them suitable as corrosion inhibitors in industrial applications, where they help prevent the degradation of metal surfaces .
Pharmaceutical Chemistry
In pharmaceutical chemistry, triazole derivatives are used to synthesize a wide range of therapeutic agents. They have been incorporated into drugs with antimicrobial, analgesic, anti-inflammatory, and anticonvulsant properties . The versatility of the triazole core allows for the creation of compounds with specific pharmacological profiles.
Antiviral Therapies
Triazoles have shown promise in antiviral therapies as well. They can be designed to interfere with viral replication processes, making them candidates for the treatment of diseases like hepatitis and other viral infections .
Mécanisme D'action
The primary target of azoles, including 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol. Inhibition of 14-demethylase leads to depletion of ergosterol and accumulation of sterol precursors, including 14-methylated sterols (lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol), resulting in the formation of a plasma membrane with altered structure and function .
Safety and Hazards
Orientations Futures
Given the increasing problem of microbial resistance, there is a need for new antibacterial molecules with novel mechanisms of action. The 1,2,4-triazole scaffold could be further investigated to harness its optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Propriétés
IUPAC Name |
(5-methyl-4-propyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-4-10-6(2)8-9-7(10)5-11/h11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEHJNDTUBEPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423033-55-9 | |
| Record name | (5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431709.png)
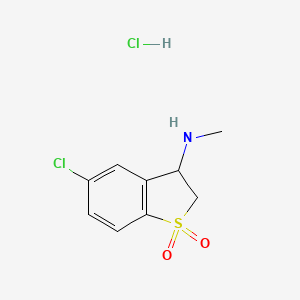

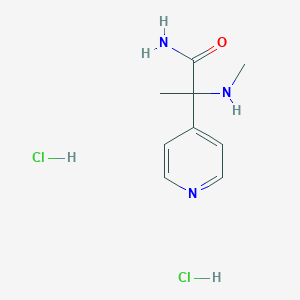

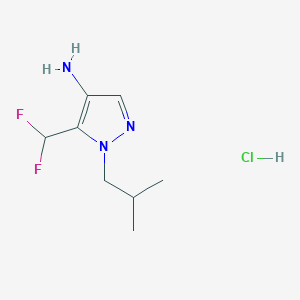


![2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride](/img/structure/B1431725.png)

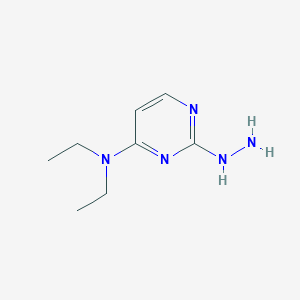
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1431729.png)
